![molecular formula C15H13FN2S B2594106 2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole CAS No. 449813-24-5](/img/structure/B2594106.png)
2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole” is a chemical compound with immense potential for scientific research. Its versatile nature allows for various applications in fields like medicine, pharmacology, and material science .
Chemical Reactions Analysis
The interaction of similar heterocycles with morpholine or hydrazine has been shown to result in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .Aplicaciones Científicas De Investigación
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their potential anticancer properties. They can interact with biopolymers within the living system due to their structural similarity to naturally occurring nucleotides . This interaction can disrupt the replication and transcription processes of cancer cells, leading to their apoptosis or programmed cell death.
Antiviral and Anti-HIV Activity
Some benzimidazole compounds have shown promising results in inhibiting the replication of various RNA and DNA viruses, including HIV . Their ability to interfere with viral enzymes crucial for the life cycle of these pathogens makes them potential candidates for antiviral drug development.
Anthelmintic and Antiprotozoal Activity
The benzimidazole nucleus is effective against parasitic worms and protozoa, making it valuable in the treatment of infections caused by these organisms . It acts on the parasites’ tubulin protein, which is essential for their survival, leading to their elimination.
Antimicrobial Activity
Benzimidazole derivatives have been synthesized and tested for their antimicrobial properties, showing effectiveness against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae . These compounds can serve as a scaffold for developing new antibiotics to combat resistant strains of bacteria.
Antioxidant Properties
Some benzimidazole compounds exhibit antioxidant activities, which are comparable to ascorbic acid . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease.
Cardiovascular Applications
Benzimidazole derivatives have been explored for their cardiovascular effects, including antihypertensive and antiarrhythmic activities . They can modulate the cardiovascular system by interacting with various receptors and enzymes, offering potential therapeutic benefits for heart-related conditions.
Anti-inflammatory and Analgesic Effects
These compounds have shown to possess anti-inflammatory and analgesic effects, which can be beneficial in the treatment of chronic pain and inflammatory diseases . By inhibiting the production of inflammatory mediators, benzimidazole derivatives can reduce inflammation and alleviate pain.
Antidiabetic Potential
Research has indicated that benzimidazole derivatives may have antidiabetic properties by influencing the metabolic pathways involved in glucose regulation . They could provide a new approach to managing diabetes and its complications.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2S/c1-10-6-7-13-14(8-10)18-15(17-13)19-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYSWXAAZSBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594024.png)
![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B2594026.png)
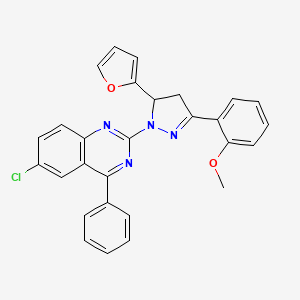
![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2594028.png)
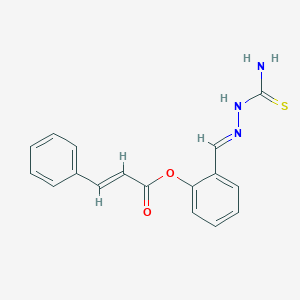
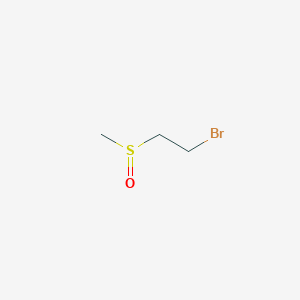

![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2594039.png)
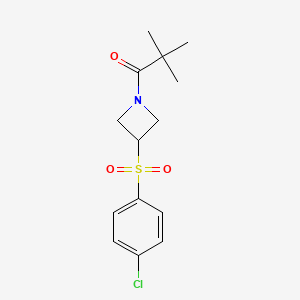

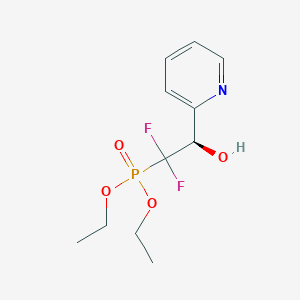
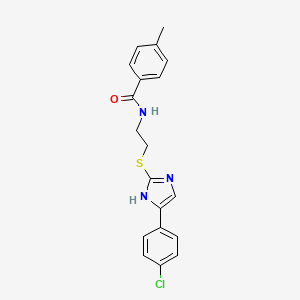
![N-(3-chloro-2-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2594045.png)